methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 449778-53-4) is a pyrazole derivative with a unique substitution pattern. Its structure includes:
- Position 1: A phenyl group.
- Position 3: A methyl carboxylate ester (COOCH₃).
- Position 4: A formyl (CHO) group.
- Position 5: A 4-chlorophenylsulfanyl (S-C₆H₄-Cl) substituent. The molecular formula is C₁₈H₁₃ClN₂O₃S, with a molar mass of 372.82 g/mol (calculated). Pyrazole derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)sulfanyl-4-formyl-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c1-24-18(23)16-15(11-22)17(25-14-9-7-12(19)8-10-14)21(20-16)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSUJBMKLUZTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144126 | |
| Record name | Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449778-53-4 | |
| Record name | Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449778-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diketone Intermediate Synthesis
The reaction begins with preparing a 1,3-diketone precursor. For example, ethyl trifluoroacetate reacts with 4-chloroacetophenone in the presence of sodium methoxide to form 4,4-difluoro-1-(4-chlorophenyl)butane-1,3-dione:
$$
\text{CF}3\text{COOEt} + \text{4-Cl-C}6\text{H}4\text{COCH}3 \xrightarrow{\text{NaOMe/MeOH}} \text{CF}3\text{COCH}2\text{CO-C}6\text{H}4\text{-4-Cl} + \text{EtOH}
$$
This intermediate is critical for introducing the 4-chlorophenyl moiety early in the synthesis.
Hydrazine Cyclization
The diketone undergoes cyclization with 4-sulfonamidophenylhydrazine hydrochloride in refluxing ethanol to yield a pyrazole core. For the target compound, however, the hydrazine component is modified to incorporate the phenyl group at position 1. Adjusting the hydrazine to phenylhydrazine ensures N1-phenyl substitution, as confirmed by the crystal structure of analogous compounds. The reaction proceeds via nucleophilic attack and dehydration:
$$
\text{Diketone} + \text{PhNHNH}2 \xrightarrow{\Delta, \text{EtOH}} \text{Pyrazole intermediate} + \text{H}2\text{O}
$$
Regioselectivity is controlled by the electronic effects of substituents, with electron-withdrawing groups (e.g., Cl) directing cyclization to the desired position.
Introduction of the 4-Formyl Group
The formyl group at position 4 is introduced via formylation of a preformed pyrazole. The Vilsmeier-Haack reaction is a well-established method, utilizing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic chloroiminium ion.
Vilsmeier-Haack Formylation
For the pyrazole intermediate, formylation proceeds under mild conditions (0–5°C) to avoid over-oxidation:
$$
\text{Pyrazole} + \text{DMF} + \text{POCl}3 \rightarrow \text{4-Formylpyrazole} + \text{HCl} + \text{PO(OH)}3
$$
The reaction’s efficiency depends on the pyrazole’s electron-rich nature, with the 4-position being activated for electrophilic substitution.
Sulfanyl Group Installation at Position 5
The (4-chlorophenyl)sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
SNAr with 4-Chlorobenzenethiol
A halogenated pyrazole intermediate (e.g., 5-bromo derivative) reacts with 4-chlorobenzenethiol in the presence of a base like potassium carbonate. The reaction typically occurs in polar aprotic solvents (e.g., DMF) at 60–80°C:
$$
\text{5-Br-Pyrazole} + \text{4-Cl-C}6\text{H}4\text{SH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-(4-Cl-C}6\text{H}4\text{S)-Pyrazole} + \text{KBr}
$$
Palladium-Catalyzed Coupling
For higher yields, Suzuki-Miyaura coupling using a thiolate boronic ester and palladium catalyst (e.g., Pd(PPh₃)₄) is viable, though this method is less documented in the provided sources.
Esterification at Position 3
The methyl ester is introduced either early (via ester-containing diketones) or late (via post-cyclization esterification).
Early-Stage Esterification
Using methyl oxalate in the diketone synthesis ensures the ester group is present from the outset. For example, dimethyl oxalate reacts with 4-chloroacetophenone under basic conditions to form methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate:
$$
\text{(COOMe)}2 + \text{4-Cl-C}6\text{H}4\text{COCH}3 \xrightarrow{\text{NaOMe}} \text{CH}3\text{OOC-CO-CH}2\text{-C}6\text{H}4\text{-4-Cl}
$$
Late-Stage Esterification
Carboxylic acid intermediates (e.g., pyrazole-3-carboxylic acid) are methylated using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Purification and Characterization
Final purification employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). The compound’s purity is verified via melting point (109–112°C) and NMR spectroscopy. Crystallographic data from analogous compounds confirm the twisted geometry of substituents, with dihedral angles between the pyrazole and aromatic rings ranging from 48° to 72°.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Reactivity of the Formyl Group (C4)
The aldehyde at position 4 is highly electrophilic, enabling nucleophilic addition or condensation reactions.
Key Reactions:
-
Schiff Base Formation :
Reacts with primary amines (e.g., hydrazines) to form hydrazones. For example:This is analogous to pyrazole-4-carbaldehyde derivatives forming hydrazones for biological activity studies .
-
Oxidation to Carboxylic Acid :
Under strong oxidizing conditions (e.g., KMnO₄, CrO₃), the formyl group can oxidize to a carboxylic acid. For instance:Similar oxidations are observed in pyrazole-based aldehydes .
Ester Group (C3) Reactivity
The methyl carboxylate at position 3 is susceptible to hydrolysis and aminolysis.
Key Reactions:
-
Acidic/Basic Hydrolysis :
Hydrolyzes to the carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions:This reaction is well-documented for pyrazole esters in synthesis protocols .
-
Transesterification :
Reacts with alcohols (e.g., ethanol) under catalytic acid/base conditions to form new esters:
4-Chlorophenylthio Group (C5) Reactivity
The thioether linkage can undergo oxidation or nucleophilic substitution.
Key Reactions:
-
Oxidation to Sulfone :
Treating with H₂O₂ or mCPBA oxidizes the sulfur atom to a sulfone:Such transformations enhance the compound’s polarity and pharmacological potential .
-
Nucleophilic Aromatic Substitution :
The electron-withdrawing chlorine on the phenyl ring activates the para position for substitution with nucleophiles (e.g., amines or alkoxides) .
Pyrazole Ring Reactivity
The core pyrazole ring can participate in electrophilic substitution or coordination chemistry.
Key Reactions:
-
Electrophilic Substitution :
Substitution at C3 or C5 positions is possible due to electron density distribution. For example, nitration or halogenation may occur under controlled conditions . -
Metal Coordination :
The nitrogen atoms can act as ligands for transition metals (e.g., Cu, Pd), forming complexes used in catalysis or material science .
Example Pathways:
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, making them potential candidates for antibiotic development . -
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases . -
Anticancer Properties
There is growing evidence that pyrazole derivatives can induce apoptosis in cancer cells. Studies have demonstrated that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
-
Study on Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial effects of various pyrazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to standard antibiotics . -
Investigation of Anti-inflammatory Effects
In vitro assays were conducted to evaluate the anti-inflammatory effects of the compound on human cell lines. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions . -
Evaluation of Anticancer Activity
A preclinical study assessed the anticancer efficacy of this compound on various cancer cell lines. The results demonstrated dose-dependent cytotoxicity and apoptosis induction, supporting further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Key Positions
The table below highlights structural differences between the target compound and analogous pyrazole derivatives:
Key Observations :
- Position 3 : The carboxylate ester in the target compound enhances lipophilicity compared to carboxylic acids (e.g., ) but reduces acidity. Trifluoromethyl groups (e.g., ) increase electronegativity and metabolic stability.
- Position 5 : 4-Chlorophenylsulfanyl vs. 3-chlorophenylsulfanyl () affects steric and electronic properties due to para vs. meta substitution.
Biological Activity
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, with the CAS number 449778-53-4, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antimicrobial and anticancer properties.
The compound is characterized by the following properties:
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives. For instance:
- A study on thiazol-4-one/thiophene-bearing pyrazole derivatives revealed significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most potent derivatives .
Anticancer Activity
The anticancer potential of pyrazole compounds has also been explored:
- Research involving pyrazole-based lamellarin O analogues demonstrated cytotoxic effects against human colorectal cancer cell lines (HCT116, HT29, and SW480). The most active compounds inhibited cell proliferation in the low micromolar range and induced cell death through G2/M-phase arrest .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Many pyrazoles interfere with specific enzymes or pathways critical for microbial survival or cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that specific pyrazole derivatives effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential as therapeutic agents against bacterial infections .
- Cytotoxicity Assessment : A detailed cytotoxicity assessment using fluorescence staining techniques indicated that certain pyrazole derivatives could induce apoptosis in cancer cells, suggesting their utility in cancer therapy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClN₂O₃S |
| Melting Point | 109 - 112 °C |
| Purity | ≥95% |
| Antimicrobial MIC | 0.22 - 0.25 μg/mL |
| Cytotoxicity Range (IC50) | Low micromolar |
Q & A
Q. What are the common synthetic routes for preparing methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate?
The compound is synthesized via multi-step protocols involving cyclocondensation, functionalization, and substitution. A typical route involves:
- Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate, DMF-DMA, and phenylhydrazine) to form the pyrazole core .
- Step 2 : Sulfur incorporation via reaction with 4-chlorophenyl dithiocarbamate or thiolation agents under basic conditions (e.g., K₂CO₃ in ethanol) .
- Step 3 : Formylation at the 4-position using acetic anhydride or formic acid derivatives under reflux .
- Step 4 : Final esterification or transesterification to yield the methyl carboxylate group .
Key reagents include acid chlorides, anhydrides, and nucleophilic sulfur donors. Purity is ensured through recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this pyrazole derivative?
Structural elucidation requires:
- ¹H-NMR : To confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, aromatic protons of the 4-chlorophenyl group at δ 7.3–7.6 ppm) .
- IR Spectroscopy : Identification of key functional groups (e.g., C=O stretch of the formyl group at ~1680–1720 cm⁻¹, ester carbonyl at ~1700–1750 cm⁻¹) .
- Mass Spectrometry (MS) : Determination of molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify the molecular formula .
- Elemental Analysis : Validation of purity (>95% C, H, N, S content) .
Q. How is the compound screened for preliminary pharmacological activity?
Initial screening focuses on in vitro assays:
- Analgesic/Anti-inflammatory Activity : Carrageenan-induced rat paw edema model or acetic acid writhing test, with comparison to standard drugs (e.g., indomethacin) .
- Enzyme Inhibition Assays : Testing against targets like carbonic anhydrase or cyclooxygenase (COX) using spectrophotometric methods .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. What strategies optimize the bioactivity of this pyrazole derivative through structural modification?
- Substituent Variation : Replacing the 4-chlorophenylsulfanyl group with electron-withdrawing groups (e.g., CF₃) enhances enzyme inhibition potency .
- Positional Isomerism : Shifting the formyl group to the 5-position alters conformational flexibility, impacting receptor binding .
- Hybridization : Incorporating triazole or thiazole moieties improves metabolic stability and bioavailability (e.g., via click chemistry) .
SAR studies highlight the critical role of the sulfanyl group in mediating hydrophobic interactions with target proteins .
Q. How do crystallographic studies resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction reveals:
- Torsion Angles : The dihedral angle between the pyrazole ring and 4-chlorophenyl group (e.g., ~15–25°), influencing steric hindrance .
- Hydrogen Bonding : Interactions between the formyl oxygen and adjacent functional groups stabilize the crystal lattice .
- Packing Patterns : Analysis of π-π stacking between aromatic rings informs solubility and crystallinity .
Q. How can conflicting data on the compound’s ulcerogenic potential be addressed?
Discrepancies in ulcerogenicity (e.g., GI toxicity vs. safety in some models) are resolved by:
- Comparative Dosing : Assessing dose-dependent effects in rodent models (e.g., 10–100 mg/kg) .
- Prodrug Design : Masking the carboxylate group with ester prodrugs reduces gastric irritation .
- Mechanistic Profiling : Differentiating COX-1/COX-2 selectivity via enzyme inhibition assays to isolate ulcerogenic pathways .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses within enzyme active sites (e.g., carbonic anhydrase IX) .
- Kinetic Studies : Lineweaver-Burk plots determine inhibition type (competitive/non-competitive) and Ki values .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters (ΔG, ΔH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
